molecular formula C26H29FN6O2 B11426137 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11426137
M. Wt: 476.5 g/mol
InChI Key: YXCSMCWVUAHVDC-UHFFFAOYSA-N
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Description

8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the purine core provides a stable scaffold for further modifications .

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-30-24-23(25(34)29-26(30)35)33(13-5-8-19-6-3-2-4-7-19)22(28-24)18-31-14-16-32(17-15-31)21-11-9-20(27)10-12-21/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,29,34,35)

InChI Key

YXCSMCWVUAHVDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5

Origin of Product

United States

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